molecular formula C11H10O2 B1194100 4-Methoxy-1-naphthol CAS No. 84-85-5

4-Methoxy-1-naphthol

Cat. No.: B1194100
CAS No.: 84-85-5
M. Wt: 174.2 g/mol
InChI Key: BOTGCZBEERTTDQ-UHFFFAOYSA-N
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Description

4-Methoxy-1-naphthol, also known as 1-Hydroxy-4-methoxynaphthalene, is an organic compound with the molecular formula C11H10O2. It is a derivative of naphthol, characterized by the presence of a methoxy group (-OCH3) at the fourth position and a hydroxyl group (-OH) at the first position on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

4-Methoxy-1-naphthol plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been identified as a novel antibacterial compound targeting the WalK/WalR two-component signal transduction system of Gram-positive bacteria . This interaction inhibits the essential WalR protein, leading to antibacterial effects. Additionally, this compound has been shown to activate the human pregnane X receptor (PXR), which is involved in the regulation of drug metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce the expression of Nrf2 target genes in primary rat neuronal cells, which plays a crucial role in cellular defense mechanisms . This compound also exhibits antioxidant properties, protecting cells from oxidative stress and damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of the WalR protein in Gram-positive bacteria, disrupting the bacterial cell wall synthesis and leading to cell death . Additionally, this compound activates the human pregnane X receptor (PXR), which in turn regulates the expression of genes involved in drug metabolism and detoxification . These interactions highlight the compound’s potential as both an antibacterial and a modulator of drug metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound maintains its antibacterial and antioxidant properties, making it a reliable compound for prolonged use in research and potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant antibacterial and antioxidant activities without adverse effects . At higher doses, some toxic effects have been observed, including potential liver toxicity and oxidative stress . These findings underscore the importance of dosage optimization for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which hydroxylate the compound, followed by conjugation reactions that enhance its solubility and excretion . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues is essential for its therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it interacts with various biomolecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-1-naphthol can be synthesized through the methylation of 1,4-dihydroxynaphthalene. The process involves dissolving 1,4-dihydroxynaphthalene in acetone, followed by the addition of potassium carbonate and methyl iodide. The mixture is stirred at room temperature for 24 hours, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves similar methylation reactions, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-naphthol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

4-Methoxy-1-naphthol can be compared with other similar compounds, such as:

  • 7-Methoxy-2-naphthol
  • 6-Methoxy-2-naphthol
  • 2-Methoxynaphthalene
  • 4-Chloro-1-naphthol

Uniqueness: The unique positioning of the methoxy and hydroxyl groups on the naphthalene ring in this compound imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

4-methoxynaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTGCZBEERTTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058908
Record name 1-Naphthalenol, 4-methoxy-
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Methoxy-1-naphthol
Source Human Metabolome Database (HMDB)
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CAS No.

84-85-5
Record name 4-Methoxy-1-naphthol
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Record name Walrycin A
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Record name 1-Naphthalenol, 4-methoxy-
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Record name 1-Naphthalenol, 4-methoxy-
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Record name 4-methoxy-1-naphthol
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Record name WALRYCIN A
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Record name 4-Methoxy-1-naphthol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

124 - 126 °C
Record name 4-Methoxy-1-naphthol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The other developer was the leuco indoaniline dye ##STR23## prepared from the reduction of the dye with ascorbic acid in alcohol. 0.72 g of the indoaniline dye ##STR24## was dissolved in 36 ml of ethanol and 0.432 g of ascorbic acid was added. This solution was added to the polymer premix solution after the color change from blue to brown.
Name
leuco indoaniline
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0 (± 1) mol
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0 (± 1) mol
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reactant
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[Compound]
Name
alcohol
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Quantity
0.72 g
Type
reactant
Reaction Step Three
Quantity
36 mL
Type
solvent
Reaction Step Three
Quantity
0.432 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-methoxy-1-naphthol?

A1: this compound has the molecular formula C11H10O2 and a molecular weight of 174.19 g/mol. []

Q2: How do hydrogen bonds and pi-pi stacking interactions influence the crystal structure of this compound?

A2: In the crystal structure of this compound, intermolecular O-H...O hydrogen bonds link the molecules into chains. These chains are further stabilized by intermolecular pi-pi stacking interactions, contributing to the overall arrangement of molecules within the crystal lattice. []

Q3: What spectroscopic techniques are commonly used to characterize this compound?

A3: Researchers often employ UV-VIS, IR, and Raman spectroscopy to study the structural features and electronic properties of this compound. NMR (1H and 13C) spectroscopy provides detailed information about the molecule's structure and conformation. []

Q4: How does this compound react with 1,1-diarylprop-2-yn-1-ol?

A4: Reacting this compound with 1,1-diarylprop-2-yn-1-ol under heating leads to the formation of two products: 2,2-diaryl-6-methoxy-2H-naphtho[1,2-b]pyran and the merocyanine (E)-2-[3',3'-bis(aryl)allylidene]-4-methoxynaphthalen-1(2H)-one. []

Q5: Can this compound be used in the synthesis of pyranonaphthoquinone derivatives?

A5: Yes, this compound can be used as a starting material for synthesizing pyranonaphthoquinone derivatives. For example, a concise synthesis of (±)-rhinacanthin A utilizes this compound for synthesizing dehydro-α-lapachone, a key intermediate. []

Q6: How does this compound participate in the synthesis of 1,8-dioxapyrene?

A6: 1,8-Dioxapyrene, a novel dioxa-analog of pyrene, can be synthesized from this compound. The multi-step synthesis involves two peri-heterocyclizations, highlighting the versatility of this compound as a building block. []

Q7: What is the role of this compound in the synthesis of balsaminone A?

A7: this compound serves as a crucial starting material in the synthesis of balsaminone A, a dinaphthofuran-1,4-dione. One synthetic route involves a base-induced coupling reaction between this compound and 2,3-dichloro-1,4-naphthoquinone. []

Q8: Can this compound act as a starting material for preparing dimeric naphthoquinones?

A8: Yes, this compound and its derivatives are valuable precursors in the synthesis of various dimeric naphthoquinones. For instance, oxidative coupling of substituted 4-methoxy-1-naphthols yields compounds like biramentaceone and mamegakinone. []

Q9: How is this compound employed in the synthesis of desapogossypolone tetraethyl ether?

A9: Desapogossypolone tetraethyl ether (2b), a degradation product of gossypol (1), can be synthesized through the oxidative coupling of 6,7-diethoxy-4-methoxy-1-naphthol (7c), followed by C-methylation using diazomethane. []

Q10: Can other metal catalysts, besides bismuth-promoted platinum, be used for the oxidative coupling of this compound?

A12: Yes, unpromoted platinum, gold, Raney nickel, and other metallic catalysts also demonstrate activity in the oxidative coupling of this compound, showcasing the potential for exploring alternative catalytic systems in this reaction. []

Q11: What color changes are observed during the autoxidation of this compound on silica gel?

A13: When this compound is adsorbed onto silica gel and exposed to air, it undergoes autoxidation. This process leads to the formation of 4,4′-dimethoxy-2,2′-binaphthyl-1,1′quinone. []

Q12: How can this compound be used to study the monooxygenation activity of P450 peroxygenases?

A14: this compound serves as a substrate in a colorimetric assay for assessing the monooxygenation activity of P450 peroxygenases. The enzymatic oxidation of this compound produces Russig’s blue, providing a visually detectable indication of enzyme activity. []

Q13: Can spent coffee grounds and tea leaf residues be used to generate hydrogen peroxide for peroxygenase-catalyzed oxidation of this compound?

A15: Yes, spent coffee grounds and tea leaf residues offer a sustainable approach for generating hydrogen peroxide, which can then be utilized by bacterial P450 peroxygenase CYP152A1 to facilitate the oxidation of this compound to Russig’s blue. This method provides a cost-effective and environmentally friendly alternative to traditional hydrogen peroxide production. []

Q14: Has this compound been found as a natural product?

A16: Yes, this compound has been identified in the roots of various Galium species and Asperula odorata, suggesting its role as a naturally occurring compound in these plants. []

Q15: What is the significance of 3-(4-hydroxy-1-naphthoxy)lactic acid (4-HO-NLA) as a metabolite of propranolol?

A17: 4-HO-NLA has been identified as a metabolite of propranolol, a beta-blocker medication. Studies involving the administration of deuterium-labeled propranolol to rats revealed the presence of 4-HO-NLA-d2 in urine, confirming its metabolic origin. Further investigation using in vitro experiments with rat liver supernatant fractions demonstrated that 4-HO-NLA is stereoselectively generated from S-propranolol. These findings highlight the metabolic pathways of propranolol and the formation of specific metabolites. []

Q16: Have computational methods been used to study the properties of this compound?

A18: Yes, computational chemistry techniques, such as density functional theory (DFT), have been employed to calculate the polarizability and hyperpolarizability of this compound. These calculations suggest potential applications of this compound in nonlinear optical materials. []

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